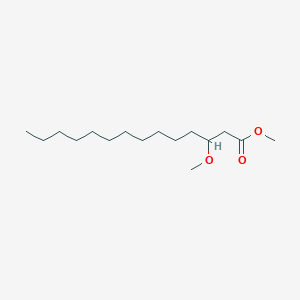
Methyl 3-methoxytetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxytetradecanoate can be synthesized through the esterification of 3-methoxytetradecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
3-Methoxytetradecanoic acid+MethanolAcid catalystMethyl 3-methoxytetradecanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxytetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methoxytetradecanoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 3-Methoxytetradecanoic acid and methanol.
Reduction: 3-Methoxytetradecanol.
Transesterification: Various methyl esters depending on the alcohol used.
Scientific Research Applications
Methyl 3-methoxytetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 3-methoxytetradecanoate depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and permeability. The ester group can undergo hydrolysis, releasing the active 3-methoxytetradecanoic acid, which may interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: A methyl ester of tetradecanoic acid, similar in structure but lacking the methoxy group.
Methyl 3-hydroxytetradecanoate: Contains a hydroxyl group instead of a methoxy group at the 3-position.
Uniqueness
Methyl 3-methoxytetradecanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and physical properties. This functional group can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its analogs .
Properties
CAS No. |
62673-11-4 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
methyl 3-methoxytetradecanoate |
InChI |
InChI=1S/C16H32O3/c1-4-5-6-7-8-9-10-11-12-13-15(18-2)14-16(17)19-3/h15H,4-14H2,1-3H3 |
InChI Key |
KIBVGOIDEDIMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















